3-[1-(5-chloro-2-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid
Description
3-[1-(5-chloro-2-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is a complex organic compound that features a pyrrole ring substituted with a 5-chloro-2-hydroxyphenyl group and a phenyl group
Properties
IUPAC Name |
3-[1-(5-chloro-2-hydroxyphenyl)-5-phenylpyrrol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c20-14-6-10-18(22)17(12-14)21-15(8-11-19(23)24)7-9-16(21)13-4-2-1-3-5-13/h1-7,9-10,12,22H,8,11H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVFJQSUIVTFRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2C3=C(C=CC(=C3)Cl)O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-chloro-2-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 5-chloro-2-hydroxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate then undergoes cyclization to form the pyrrole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-[1-(5-chloro-2-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chloro group could yield various substituted derivatives .
Scientific Research Applications
3-[1-(5-chloro-2-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antioxidants and antimicrobial agents.
Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-[1-(5-chloro-2-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid exerts its effects involves interactions with specific molecular targets. For example, its antioxidant activity is likely due to its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in various biological pathways .
Comparison with Similar Compounds
Similar Compounds
1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: This compound shares a similar core structure but differs in the substitution pattern and functional groups.
3-(2-hydroxyphenyl)propanoic acid: This compound lacks the pyrrole ring and chloro substitution but has a similar propanoic acid side chain.
Uniqueness
3-[1-(5-chloro-2-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is unique due to its specific substitution pattern and the presence of both a pyrrole ring and a propanoic acid side chain. These structural features contribute to its distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
